6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide
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Description
6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN3OS and its molecular weight is 305.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibitantibacterial activity . The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacteria .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in the target’s function . This interaction can inhibit the target’s normal activity, leading to a disruption in the bacterial cell’s normal processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways in bacteria, leading to their death . The compound’s interaction with its target can disrupt these pathways, leading to a halt in essential processes for the bacteria .
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to exhibit antibacterial activity . This suggests that the compound may lead to the death of bacteria, potentially making it useful in the treatment of bacterial infections .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s effectiveness .
Properties
IUPAC Name |
6-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-9(15-19-11-4-2-3-5-12(11)21-15)18-14(20)10-6-7-13(16)17-8-10/h6-9H,2-5H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYHRFJYDTAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCC2)NC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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